molecular formula C13H17BrN2O3S B3704616 4-bromo-N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide

4-bromo-N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide

Cat. No.: B3704616
M. Wt: 361.26 g/mol
InChI Key: DLIMYBCNGMQKTK-UHFFFAOYSA-N
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Description

“4-bromo-N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide” is a chemical compound with the molecular formula C13H17BrN2O3S . It has an average mass of 361.255 Da and a monoisotopic mass of 360.014313 Da .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its molecular formula, C13H17BrN2O3S . It contains carbon ©, hydrogen (H), bromine (Br), nitrogen (N), oxygen (O), and sulfur (S) atoms. The exact structure would need to be confirmed by techniques such as X-ray crystallography or NMR spectroscopy.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not provided in the search results. Such properties could include melting point, boiling point, solubility, and stability. These properties would typically be determined experimentally and reported in chemical databases or literature .

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the search results. As with any chemical, safe handling would require appropriate precautions to avoid ingestion, inhalation, or skin contact. The specific hazards and safety measures would depend on the properties of the compound, which could include toxicity, flammability, and reactivity .

Properties

IUPAC Name

4-bromo-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O3S/c1-15(10-13(17)16-8-2-3-9-16)20(18,19)12-6-4-11(14)5-7-12/h4-7H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLIMYBCNGMQKTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCCC1)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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